3-(2-Iodoethyl)pyridine hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

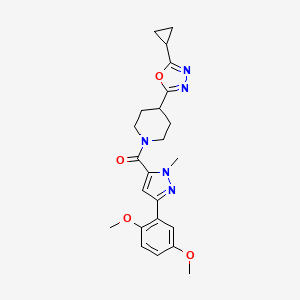

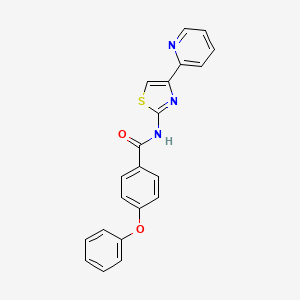

“3-(2-Iodoethyl)pyridine hydroiodide” is a chemical compound with the molecular formula C7H9I2N and a molecular weight of 360.96 . It is used as a halogenated heterocyclic building block .

Molecular Structure Analysis

The molecular structure of “3-(2-Iodoethyl)pyridine hydroiodide” consists of a pyridine ring with an iodoethyl group attached to the 3-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Iodoethyl)pyridine hydroiodide” include its molecular formula (C7H9I2N), molecular weight (360.96), and its status as a halogenated heterocyclic building block .

Scientific Research Applications

Optical Properties and Photovoltaic Potential

3-(2-Iodoethyl)pyridine hydroiodide, as part of iodine-rich iodobismuthates(III) complexes, exhibits narrow optical band gaps and high thermal stability. This suggests potential use in photovoltaic devices, emphasizing its significance in energy conversion and storage technologies (Adonin et al., 2020).

Structural Characterization and Molecular Interactions

Studies on the structural characterization of interaction products of related pyridine compounds with iodine have provided insights into the formation of complexes and their detailed crystal structures. This includes understanding the formation of n–σ* complexes and detailed analysis of cationic and anionic moieties within these structures, which is crucial for the development of new materials with desired properties (Chernov'yants et al., 2011).

Application in Synthesis of Heterocycles

The compound has been utilized in iodocyclization reactions to synthesize heterocyclic compounds such as furo[2,3-b]pyridin-4(1H)-ones and related furoquinolinones. This highlights its role in the synthesis of complex organic structures, which can be foundational in pharmaceutical research and development (Aillaud et al., 2006).

Optoelectronic Properties

The compound's derivatives, when used in inorganic–organic hybrid materials based on metal iodide, exhibit promising optoelectronic properties. These properties are crucial for applications in light-emitting diodes, photodetectors, and other electronic devices (Yan et al., 2018).

Catalytic Applications

3-(2-Iodoethyl)pyridine hydroiodide, in its derivative forms, has been involved in catalytic processes to synthesize various organic compounds, indicating its role in facilitating chemical transformations. This is vital in the field of synthetic chemistry, where it can be used to enhance the efficiency and selectivity of chemical reactions (Han et al., 2015).

Future Directions

properties

IUPAC Name |

3-(2-iodoethyl)pyridine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN.HI/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDVJYCDSXXGIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCI.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9I2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Iodoethyl)pyridine hydroiodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536526.png)

![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)

![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2536544.png)

![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)